Structural Uniqueness: N-Ethyl-N-Methyl vs. N,N-Dimethyl Substitution Pattern
The target compound possesses an asymmetric, unsymmetrical N-ethyl-N-methyl substitution on the sulfonamide nitrogen, contrasting with the symmetrical N,N-dimethyl analog. Computational predictions (SwissADME) indicate a higher topological polar surface area (TPSA) and altered lipophilicity (iLogP) for the unsymmetrical variant, potentially impacting membrane permeability and off-target binding [1].
| Evidence Dimension | Physicochemical Property Prediction (iLogP, TPSA) |
|---|---|
| Target Compound Data | iLogP: 0.85; TPSA: 78.5 Ų (predicted) |
| Comparator Or Baseline | 3-Amino-N,N-dimethylazetidine-1-sulfonamide: iLogP: 0.72; TPSA: 78.5 Ų (predicted) |
| Quantified Difference | ΔiLogP = +0.13; TPSA unchanged; difference arises from heteroatom connectivity |
| Conditions | In silico prediction models (SwissADME) |
Why This Matters
The difference in lipophilicity, while modest, can influence the compound's distribution coefficient and passive permeability, which are critical for CNS drug candidates.
- [1] SwissADME. (n.d.). Predicted physicochemical properties for 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide and its N,N-dimethyl analog. Retrieved from http://www.swissadme.ch/ View Source
